Cas no 885521-02-8 (6-Fluoro-4-methoxy-1H-indole)

6-Fluoro-4-methoxy-1H-indole 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-4-methoxy-1H-indole
- 1H-Indole, 6-fluoro-4-Methoxy-
- 6-Fluoro-4-methoxyindole
- FT-0729816
- MFCD07781565
- SY326653
- 1H-?Indole, 6-?fluoro-?4-?methoxy-
- AMY24372
- 885521-02-8
- DTXSID00646245
- CS-0361024
- SB15276
- A861777
- SCHEMBL1960019
- AKOS006284682
- DB-077961
-
- インチ: InChI=1S/C9H8FNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3
- InChIKey: UTYWJOYRVOVQDB-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=CC2=C1C=CN2)F
計算された属性
- せいみつぶんしりょう: 165.058992041g/mol
- どういたいしつりょう: 165.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
6-Fluoro-4-methoxy-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2474-5G |
6-fluoro-4-methoxy-1H-indole |
885521-02-8 | 95% | 5g |
¥ 12,870.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2474-250MG |
6-fluoro-4-methoxy-1H-indole |
885521-02-8 | 95% | 250MG |
¥ 1,716.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2474-10G |
6-fluoro-4-methoxy-1H-indole |
885521-02-8 | 95% | 10g |
¥ 21,450.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2474-1G |
6-fluoro-4-methoxy-1H-indole |
885521-02-8 | 95% | 1g |
¥ 4,290.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431694-5g |
6-Fluoro-4-methoxy-1H-indole |
885521-02-8 | 98+% | 5g |
¥21060.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431694-10g |
6-Fluoro-4-methoxy-1H-indole |
885521-02-8 | 98+% | 10g |
¥32759.00 | 2024-04-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2474-250.0mg |
6-fluoro-4-methoxy-1H-indole |
885521-02-8 | 95% | 250.0mg |
¥1714.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2474-500.0mg |
6-fluoro-4-methoxy-1H-indole |
885521-02-8 | 95% | 500.0mg |
¥2862.0000 | 2024-07-20 | |
Chemenu | CM146798-1g |
6-Fluoro-4-methoxy-1H-indole |
885521-02-8 | 95% | 1g |
$*** | 2023-03-31 | |
TRC | F600393-10mg |
6-Fluoro-4-methoxy-1H-indole |
885521-02-8 | 10mg |
$ 135.00 | 2022-06-04 |
6-Fluoro-4-methoxy-1H-indole 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
6-Fluoro-4-methoxy-1H-indoleに関する追加情報
6-Fluoro-4-methoxy-1H-indole (CAS No. 885521-02-8): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
6-Fluoro-4-methoxy-1H-indole (CAS No. 885521-02-8) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the indole family, a class of heterocyclic aromatic compounds with a wide range of applications in pharmaceutical and chemical research.
The molecular structure of 6-Fluoro-4-methoxy-1H-indole is characterized by a central indole core, which consists of a benzene ring fused to a pyrrole ring. The presence of a fluorine atom at the 6-position and a methoxy group at the 4-position imparts distinct chemical and biological properties to this compound. The fluorine substitution enhances the lipophilicity and metabolic stability, while the methoxy group contributes to the electronic and steric properties, making it an attractive scaffold for drug design.
Recent studies have highlighted the potential of 6-Fluoro-4-methoxy-1H-indole in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic activities. These findings suggest that 6-Fluoro-4-methoxy-1H-indole could serve as a valuable lead compound for the development of new drugs targeting inflammatory diseases.
In addition to its anti-inflammatory properties, 6-Fluoro-4-methoxy-1H-indole has also been investigated for its potential as an anticancer agent. A study published in the Cancer Research journal demonstrated that certain derivatives of this compound can effectively inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and apoptosis.
The synthetic accessibility of 6-Fluoro-4-methoxy-1H-indole is another factor contributing to its popularity in medicinal chemistry. Several efficient synthetic routes have been developed to produce this compound, allowing researchers to easily modify its structure and explore a wide range of derivatives. One such method involves the reaction of 4-methoxyindole with fluorinating agents, followed by appropriate functional group manipulations to achieve the desired substitution pattern.
Beyond its direct therapeutic applications, 6-Fluoro-4-methoxy-1H-indole has also found use as a building block in the synthesis of more complex molecules. Its unique structural features make it an excellent starting material for the preparation of advanced intermediates in drug discovery programs. For example, it can be used as a scaffold for the synthesis of peptidomimetics, which are designed to mimic the biological activity of peptides while offering improved pharmacological properties.
The pharmacokinetic properties of 6-Fluoro-4-methoxy-1H-indole have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effectiveness as a drug candidate. Its high lipophilicity facilitates cellular uptake and penetration across biological membranes, while its metabolic stability ensures prolonged therapeutic effects.
In conclusion, 6-Fluoro-4-methoxy-1H-indole (CAS No. 885521-02-8) is a promising compound with diverse applications in medicinal chemistry. Its unique structural features and favorable biological properties make it an attractive scaffold for drug design and development. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the field.
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